molecular formula C35H58N2O B1320557 2,4-Di-tert-butyl-6-{[(2-{[(3,5-di-tert-butyl-2-methylphenyl)methyl](methyl)amino}ethyl)(methyl)amino]methyl}phenol CAS No. 886362-16-9

2,4-Di-tert-butyl-6-{[(2-{[(3,5-di-tert-butyl-2-methylphenyl)methyl](methyl)amino}ethyl)(methyl)amino]methyl}phenol

Cat. No. B1320557
M. Wt: 522.8 g/mol
InChI Key: RCASTSOEBPOFOS-UHFFFAOYSA-N
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Description

The compound of interest, 2,4-Di-tert-butyl-6-{[(2-{(3,5-di-tert-butyl-2-methylphenyl)methylamino}ethyl)(methyl)amino]methyl}phenol, is a complex molecule that appears to be related to a family of compounds known for their antioxidant properties and potential as stabilizers in various applications. The related compounds have been studied for their natural occurrence, bioactivities, and synthetic methodologies, which provide insights into the behavior and characteristics of such phenolic compounds.

Synthesis Analysis

The synthesis of related compounds, such as 2,6-di-tert-butyl-4(dimethyl amino methyl) phenol, has been achieved through the Mannich reaction, using 2,6-di-tert-butyl phenol, formaldehyde, and dimethylamine as raw materials . Optimal synthesis conditions have been determined through orthogonal experiments, leading to high yields of the desired product. Similarly, the synthesis of other complex titanium complexes using tert-butyl phenol derivatives has been reported, demonstrating the versatility of these phenolic compounds in forming various metal complexes .

Molecular Structure Analysis

The molecular structure of related phenolic compounds has been extensively characterized using techniques such as single-crystal X-ray diffraction, IR, and NMR spectroscopy . These studies have confirmed the structures of synthesized compounds and provided detailed information on bond lengths and angles, which are crucial for understanding the reactivity and properties of the molecules.

Chemical Reactions Analysis

Phenolic compounds undergo various chemical reactions, including oxidation and coupling processes. For instance, the electrochemical oxidation of phenolic compounds can lead to the formation of phenoxenium cations, phenolate anions, and phenoxy radicals, suggesting a complex mechanism involving multiple electron transfer steps . Additionally, the transformation mechanisms of phenolic antioxidants during stabilization processes in polyolefins have been studied, revealing pathways involving CC coupling and the formation of colored quinoid compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of phenolic compounds are influenced by their molecular structure. For example, the presence of tert-butyl groups imparts steric hindrance, which can affect the reactivity and stability of the molecule. The antioxidant properties of these compounds are often associated with their ability to undergo redox reactions and stabilize free radicals . Furthermore, the interaction of phenolic compounds with metals, as seen in the formation of titanium complexes, highlights their potential as ligands in coordination chemistry .

Scientific Research Applications

Catalytic Activities and Complex Formation

  • The aminoalcohol phenol derivative, including 2,4-di-tert-butyl-6-{[(2-{(3,5-di-tert-butyl-2-methylphenyl)methylamino}ethyl)(methyl)amino]methyl}phenol, was synthesized and used as a ligand for cis-dioxomolybdenum(VI) complexes. These complexes demonstrated catalytic activities in epoxidation and sulfoxidation reactions (Hossain et al., 2017).

Novel Compound Synthesis

  • A novel salicyaldimine derivative was synthesized using a similar compound. This process involved a hydroformylation reaction of 2,4-di-tert-butyl phenol and subsequent reactions to produce the derivative (Liu Gong-y, 2013).

Application in Metal Complexes and Oxidation Processes

  • Imidotungsten(VI) complexes were created using 2,4-di-tert-butyl-6-{[(2-{(3,5-di-tert-butyl-2-methylphenyl)methylamino}ethyl)(methyl)amino]methyl}phenol as a chelating ligand. These complexes demonstrated unique structural properties and potential for disproportionation reactions (Hänninen et al., 2011).

Phenoxyl Radical Complexes in Oxidation Reactions

  • Cu(II) and Zn(II) complexes of phenoxyl radical species, including derivatives of the mentioned compound, were prepared as models for the active form of galactose oxidase. These models provided insights into the enzymatic mechanism of alcohol oxidation (Taki et al., 2000).

Understanding Steric Effects in Chemical Reactions

  • Studies on steric effects in the formylation reaction of 2,4-dialkylphenol, including 2,4-di-tert-butylphenol, highlighted the role of alkyl groups in the formation of different types of by-products (Huang et al., 2008).

Polymer Stabilization and Antioxidant Properties

Safety And Hazards

The LD 50 of 2,6-Di-tert-butylphenol, a similar compound, is 9200 mg/kg, indicating a low toxicity . It is designated by the U.S. Department of Transportation (DOT) as a marine pollutant .

properties

IUPAC Name

2,4-ditert-butyl-6-[[2-[(3,5-ditert-butyl-2-methylphenyl)methyl-methylamino]ethyl-methylamino]methyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H58N2O/c1-24-25(18-27(32(2,3)4)20-29(24)34(8,9)10)22-36(14)16-17-37(15)23-26-19-28(33(5,6)7)21-30(31(26)38)35(11,12)13/h18-21,38H,16-17,22-23H2,1-15H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCASTSOEBPOFOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1C(C)(C)C)C(C)(C)C)CN(C)CCN(C)CC2=C(C(=CC(=C2)C(C)(C)C)C(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H58N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70594729
Record name 2,4-Di-tert-butyl-6-{[(2-{[(3,5-di-tert-butyl-2-methylphenyl)methyl](methyl)amino}ethyl)(methyl)amino]methyl}phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70594729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

522.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Di-tert-Butyl-6-(((2-((3,5-di-tert-butyl-2-methylbenzyl)(methyl)amino)ethyl)(methyl)amino)methyl)phenol

CAS RN

886362-16-9
Record name 2-[[[2-[[[3,5-Bis(1,1-dimethylethyl)-2-methylphenyl]methyl]methylamino]ethyl]methylamino]methyl]-4,6-bis(1,1-dimethylethyl)phenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886362-16-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Di-tert-butyl-6-{[(2-{[(3,5-di-tert-butyl-2-methylphenyl)methyl](methyl)amino}ethyl)(methyl)amino]methyl}phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70594729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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